molecular formula C20H18ClF3N2O6 B1668078 ブタフェナシル CAS No. 134605-64-4

ブタフェナシル

カタログ番号: B1668078
CAS番号: 134605-64-4
分子量: 474.8 g/mol
InChIキー: JEDYYFXHPAIBGR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

ブタフェナシルは、植物におけるクロロフィル形成に不可欠な酵素であるプロトポルフィリノゲンオキシダーゼ(PPO)を阻害することで作用します。この阻害は、クロロフィルの形成を阻止し、強力な光増感剤であるプロトポルフィリンIXの蓄積につながります。 活性化された酸素は脂質過酸化を引き起こし、膜の完全性と機能の急速な喪失をもたらし、最終的に植物にクロロシスと壊死を引き起こします

Safety and Hazards

Butafenacil has a GHS labelling with a signal word of “Warning” and hazard statements H373 and H410 . It may cause damage to organs (Liver) through prolonged or repeated exposure if swallowed and is very toxic to aquatic life with long-lasting effects .

将来の方向性

Butafenacil has been identified as a potent inducer of anemia in zebrafish embryos . This suggests that butafenacil may be a reliable positive control for identifying anemia- and variegate porphyria-inducing chemicals . This could lead to further studies and applications of Butafenacil in the future.

生化学分析

Biochemical Properties

Butafenacil works by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO), preventing chlorophyll formation . This results in the accumulation of protoporphyrin IX, a potent photosensitizer . This interaction with the enzyme PPO is crucial for its herbicidal activity.

Cellular Effects

The inhibition of PPO by Butafenacil leads to the prevention of chlorophyll formation, causing lipid peroxidation with rapid loss of membrane integrity and function . This impacts cell function significantly, leading to visible effects on whole plants such as chlorosis and necrosis .

Molecular Mechanism

At the molecular level, Butafenacil exerts its effects by binding to the enzyme PPO and inhibiting it . This prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, disrupting the biosynthesis of chlorophyll and heme . This leads to the accumulation of protoporphyrin IX, which activates oxygen and causes lipid peroxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, exposure to Butafenacil from 0.39 to 3.125 µM completely abolished arterial circulation in zebrafish embryos . This indicates that the effects of Butafenacil can be observed over time, with significant impacts on cellular function .

Dosage Effects in Animal Models

In animal models, specifically zebrafish embryos, exposure to varying concentrations of Butafenacil showed a concentration-dependent decrease in arterial circulation . This suggests that the effects of Butafenacil can vary with different dosages.

Metabolic Pathways

The primary metabolic pathway that Butafenacil is involved in is the heme biosynthesis pathway . By inhibiting the enzyme PPO, Butafenacil disrupts this pathway, preventing the formation of chlorophyll and heme .

準備方法

ブタフェナシルの合成には、いくつかの重要なステップが含まれます。主な合成経路には、フェニルイソシアネートとアミンの反応が含まれます。具体的には、2-クロロ-5-イソシアナト安息香酸エチルと3-アミノ-4,4,4-トリフルオロクロトン酸エチルを塩基の存在下で反応させて、置換尿素中間体を生成します。 この中間体は、その後環化してピリミジンジオン構造を形成します さらに、標準的な化学変換が用いられて最終生成物が生成されます

化学反応の分析

ブタフェナシルは、次のようなさまざまな化学反応を起こします。

    酸化: ブタフェナシルは、特定の条件下で酸化され、さまざまな酸化生成物を生成することができます。

    還元: 還元反応は、ブタフェナシルに存在する官能基を修飾することができます。

    置換: ブタフェナシルは、置換反応を起こすことができ、その際に1つの官能基が別の官能基に置換されます。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒などがあります。 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります

科学研究の応用

ブタフェナシルには、いくつかの科学研究の応用があります。

類似化合物との比較

ブタフェナシルは、プロトポルフィリノゲンオキシダーゼの特異的な阻害により、除草剤の中でユニークな存在です。類似の化合物には、次のものがあります。

これらの化合物は、PPOを阻害するという共通の機序を共有していますが、化学構造、効力、および具体的な用途において異なります

特性

IUPAC Name

(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N2O6/c1-5-8-31-17(29)19(2,3)32-16(28)12-9-11(6-7-13(12)21)26-15(27)10-14(20(22,23)24)25(4)18(26)30/h5-7,9-10H,1,8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDYYFXHPAIBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCC=C)OC(=O)C1=C(C=CC(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9034365
Record name Butafenacil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9034365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134605-64-4
Record name Butafenacil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134605-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butafenacil [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134605644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butafenacil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15261
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Butafenacil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9034365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(allyloxy)-2-methyl-1-oxopropan-2-yl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.043
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTAFENACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z141CCP2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

0.347 g of potassium tert.butylate (content: 97%, 0.003 mols) are suspended in 30 g of anhydrous dimethylformamide (water content <0.01%), and heated to a temperature of 40° C. Subsequently, 1.97 g of 3-methylamino-4,4,4-trifluorobut-2-enoic acid ethyl ester (content: 99.5%, 0.01 mols) are added at a temperature of 40 to 45° C., and this temperature is maintained for a further 30 minutes, whereby a red-brown solution is produced. After cooling the reaction mixture to a temperature of 0° C., 3.51 g of 5-isocyanato-2-chloro-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester (content: 97%, 0.0105 mols) are dispensed in over the course of 30 minutes, whereby the temperature is maintained at between 0 and 5° C. After removing the cooling bath, the resultant dark brown solution is stirred for a further 30 minutes, and the pH value of the now dark red solution is adjusted to pH 7 with 2.7 g of 1 M HCl [the content of 2-chloro-5-(3,6-dihydro-2,6-dioxo-3-methyl-4-trifluoromethyl-1-(2H)pyrimidinyl)-benzoic acid 1-allyloxyoarbonyl-1-methyl-ethyl-ester in this solution is 11%, which corresponds to a yield of 89%]. The solvent is subsequently distilled off in a rotary evaporator, and the residue (5.6 g) is recrystallised in 12 g of isopropyl alcohol [the inorganic salts are removed by hot filtration]. After drying in a vacuum drying chamber (60° C. for 12 hours), 4.10 g (86.3% of theory) of 2-ohloro-5-(3,6-dihydro-2,6-dioxo-3-methyl-4-trifluoromethyl-1-(2H)pyrimidinyl)-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester are obtained in a content of 99%.
[Compound]
Name
potassium tert.butylate
Quantity
0.347 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step Two
Name
5-isocyanato-2-chloro-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester
Quantity
3.51 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.9 g of potassium tert.butylate (content 97%, 0.025 mols) are suspended in 169 g of dry acetonitrile (water content <0.01%) and cooled to 0-5° C. Subsequently, at 0-5° C., 36.2 g of 3-methylamino-4,4,4-trifluorobut-2-enoic acid isopropylester (content 98.3%, 0.17 mols) are added and maintained at this temperature for 30 minutes, whereby a red-brown solution is produced. Then, over the course of 15 minutes, at 0-5° C., 27.3 g of 5-isocyanato-2-chloro-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester (content 99%, 0.084 mols) are dispensed in, whereby a dark brown solution is obtained. The latter is adjusted to pH 7 with 3.0 g of 1 N hydrochloric acid [content of desired product in the solution is 15.5%, which corresponds to a yield of 91.2%]. The solvent is subsequently distilled off in a vacuum, and the residue (68 g) is recrystallised in 200 g of isopropyl alcohol, whereby the inorganic salts are removed by hot filtration. After drying in a vacuum drying chamber at 60° C. for 12 hours, 32.8 g (82% of theory) of the desired product are isolated in a content of 98.7%.
[Compound]
Name
potassium tert.butylate
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
3-methylamino-4,4,4-trifluorobut-2-enoic acid isopropylester
Quantity
36.2 g
Type
reactant
Reaction Step Two
Name
5-isocyanato-2-chloro-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester
Quantity
27.3 g
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
169 g
Type
solvent
Reaction Step Five
Yield
91.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butafenacil
Reactant of Route 2
Reactant of Route 2
Butafenacil
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Butafenacil
Reactant of Route 4
Reactant of Route 4
Butafenacil
Reactant of Route 5
Reactant of Route 5
Butafenacil
Reactant of Route 6
Reactant of Route 6
Butafenacil

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。